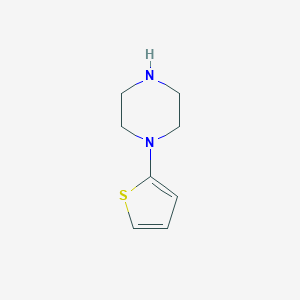

1-(Thiophen-2-yl)piperazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGVDUJFWRWPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620635 | |

| Record name | 1-(Thiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108768-19-0 | |

| Record name | 1-(Thiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Prominence of Piperazine Scaffolds in Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in drug design and development. bohrium.comnih.gov Its prevalence is underscored by the fact that over 100 drugs approved by the U.S. Food and Drug Administration (FDA) incorporate this structural unit. enamine.net The unique physicochemical properties of the piperazine ring contribute to its widespread use. The two nitrogen atoms provide a large polar surface area and can act as hydrogen bond donors and acceptors, which often leads to improved water solubility and oral bioavailability of drug candidates. bohrium.com

The versatility of the piperazine scaffold allows for straightforward chemical modifications at its nitrogen atoms, enabling the synthesis of a diverse library of derivatives with a wide spectrum of biological activities. bohrium.comresearchgate.net This adaptability has been harnessed to develop drugs targeting a variety of diseases. Consequently, piperazine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. nih.gov

The Bioactive Role of the Thiophene Moiety

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is another privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its presence in numerous bioactive compounds highlights its importance in drug discovery. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties.

Thiophene and its derivatives exhibit a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic activities. benthamdirect.com The sulfur atom in the thiophene ring can participate in unique interactions with biological targets, such as sulfur-based hydrogen bonding, which can contribute to the potency of a drug candidate. researchgate.net The metabolic pathways of thiophene-containing drugs are a subject of ongoing research, as some metabolic transformations can lead to reactive metabolites. acs.org However, the inclusion of a thiophene moiety does not inherently lead to toxicity, and many safe and effective drugs contain this heterocycle. acs.org

Structure Activity Relationship Sar and Mechanism of Action Moa Studies

The biological activity of derivatives of 1-(Thiophen-2-yl)piperazine is intricately linked to their chemical structures. SAR studies have been instrumental in identifying the key structural features that govern their interactions with biological targets.

Elucidating Key Structural Features for Biological Activity

The core structure, consisting of a thiophene (B33073) ring connected to a piperazine (B1678402) moiety, serves as a versatile template for modification. smolecule.com The electronic properties conferred by the thiophene ring and the structural stability of the piperazine ring are foundational to the biological activities observed in its derivatives. smolecule.comevitachem.com

The piperazine ring is a critical component for the biological activity of these compounds, and substitutions on this ring can significantly modulate their pharmacological properties. researchgate.net The nitrogen atoms of the piperazine ring are amenable to various chemical modifications, allowing for the synthesis of a diverse range of derivatives with altered potency and selectivity. researchgate.net

For instance, the introduction of an aryl group to the piperazine nitrogen often leads to compounds with significant affinity for serotonin (B10506) and dopamine (B1211576) receptors. The nature and substitution pattern of this aryl group can fine-tune the receptor binding profile. Studies have shown that substituting the piperazine ring with moieties like morpholine (B109124) or thiomorpholine (B91149) can lead to a reduction in potency against certain targets. nih.gov Conversely, the addition of a methyl sulfonyl piperazine group has been shown to be a promising derivatization for maintaining activity. wiley.com In some cases, replacing the piperazine with a piperidine (B6355638) ring has been shown to increase affinity for certain receptors. plos.org

The flexibility in substituent design at the piperazine moiety allows for the optimization of pharmacokinetic properties, such as solubility and metabolic stability, which are crucial for drug development. researchgate.netacs.org

Table 1: Effect of Piperazine Ring Modifications on Biological Activity

| Modification | Observed Effect | Reference |

|---|---|---|

| Substitution with morpholine or piperazine | Threefold reduction in potency against trypanothione (B104310) reductase. | nih.gov |

| Substitution with methyl sulfonyl piperazine | Maintained antischistosomal activity. | wiley.com |

| Replacement with piperidine | Increased affinity for D2, 5-HT1A, and 5-HT2A receptors in some analogs. | plos.org |

| N-Aryl substitution | Often confers affinity for serotonin and dopamine receptors. | mdpi.comuchile.cl |

The thiophene ring is another key pharmacophoric element, and its modification can have a profound impact on biological activity. frontiersin.org The sulfur-containing heterocycle contributes to the electronic properties of the molecule and can participate in various non-covalent interactions with biological targets, such as π-π stacking. evitachem.com

Replacing the thiophene ring with other aromatic or heteroaromatic systems has been a common strategy to explore the SAR. For example, in a series of antischistosomal agents, replacement of the thiophene ring was not well-tolerated, suggesting its importance for activity in that specific context. wiley.com In contrast, for dopamine receptor ligands, thiophene-containing analogs generally exhibited slightly higher affinity at D3 receptors and greater D3 vs. D2 selectivity compared to their thiazole (B1198619) counterparts. nih.gov

Table 2: Impact of Thiophene Moiety Modifications

| Modification | Observed Effect | Reference |

|---|---|---|

| Replacement with furan (B31954) or other heterocycles | Not tolerated for antischistosomal activity. | wiley.com |

| Thiophene vs. Thiazole | Thiophene analogs showed slightly higher D3 affinity and selectivity. | nih.gov |

| Substitution at C-5 position | Modulated allosteric enhancer activity at the A1 adenosine (B11128) receptor. | acs.org |

For example, in a series of long-chain arylpiperazines, modifications to the linker structure, including the use of flexible penta- and hexamethylene chains versus partly constrained xylyl moieties, had varied effects on the affinity for 5-HT1A and 5-HT7 receptors. nih.gov In some cases, a trans-butenyl linker provided additional D3 receptor selectivity compared to a saturated linking chain. grantome.com The introduction of a hydroxyl group on the linker has also been shown to yield highly selective and potent D3 receptor antagonists or partial agonists. grantome.com

Furthermore, the nature of other aromatic substituents on the molecule can significantly impact receptor affinity. For instance, the presence of an o-methoxy group on an arylpiperazine ring has been consistently linked to higher affinities for 5-HT1A receptors. mdpi.com In a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, a pyridin-2-yl substituent on the piperazine displayed notable affinity for 5-HT1A sites. nih.gov

Receptor Binding and Modulation Studies

Derivatives of this compound have been extensively studied for their interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.

The this compound scaffold is a common feature in ligands targeting multiple serotonin receptor subtypes.

5-HT1A Receptors: Many derivatives exhibit significant affinity for the 5-HT1A receptor. For example, a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, with one of the most promising analogs displaying micromolar affinity. mdpi.comnih.gov Docking studies have shed light on the electrostatic interactions that could explain the observed affinity for these compounds. mdpi.comnih.gov The presence of an o-methoxy group on the arylpiperazine moiety is often associated with higher affinity for 5-HT1A receptors. mdpi.com

5-HT2A Receptors: Several thiophenylpiperazine derivatives also show affinity for 5-HT2A receptors. Compounds bearing a (benzo[d]isothiazol-3-yl)piperazine or (6-fluorobenzo[d]isoxazol-3-yl)piperidine moiety have displayed high affinities for both 5-HT1A and 5-HT2A receptors. plos.org

5-HT2C and 5-HT7 Receptors: The development of ligands with affinity for 5-HT2C and 5-HT7 receptors has also been an area of interest. Research has focused on developing novel antipsychotics that act on these receptors with low affinity for the 5-HT2C receptor to avoid certain side effects. plos.org Additionally, long-chain arylpiperazine derivatives based on the this compound scaffold have been investigated as ligands for the 5-HT7 receptor. mdpi.com

Table 3: Serotonin Receptor Binding Affinities of Selected this compound Derivatives

| Compound Derivative | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 5-HT1A | 2.30 μM | mdpi.comnih.gov |

| Analogs with (benzo[d]isothiazol-3-yl)piperazine moiety | 5-HT1A, 5-HT2A | High affinity (specific Ki values not provided) | plos.org |

| Analogs with (6-fluorobenzo[d]isoxazol-3-yl)piperidine moiety | 5-HT1A, 5-HT2A | High affinity (specific Ki values not provided) | plos.org |

The this compound scaffold has also been utilized in the design of ligands for dopamine D2 and D3 receptors. These receptors are key targets for the treatment of various neurological and psychiatric conditions.

N-phenylpiperazine analogs containing a thiophene moiety have been evaluated for their ability to selectively bind to the D3 versus the D2 dopamine receptor subtype. nih.gov In one study, a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogs were assessed, with one compound demonstrating nanomolar affinity for the human D3 receptor and approximately 500-fold selectivity over the D2 receptor. nih.gov

Structure-activity relationship studies have indicated that thiophene-containing analogs generally bind with slightly higher affinity at D3 receptors and/or with slightly greater D3 vs. D2 binding selectivity than their thiazole counterparts. nih.gov The development of bitopic ligands, which can interact with both the primary binding site and a secondary binding site on the receptor, has been a strategy to achieve D3 selectivity. nih.gov

Table 4: Dopamine Receptor Binding Affinities of Selected this compound Derivatives

| Compound Series | Target Receptor | Binding Affinity (Ki) | Selectivity (D3 vs. D2) | Reference |

|---|---|---|---|---|

| 3-Thiophenephenyl N-phenylpiperazine analogs | D3 | Nanomolar range | ~500-fold | nih.gov |

| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | D3 | 1.4–43 nM | - | mdpi.com |

| Benzo[b]thiophene derivative 10i | D2 | 76.9 nM | - | nih.gov |

| Benzo[b]thiophene derivative 10i | D3 | 1.69 nM | 45.5-fold | nih.gov |

Histamine (B1213489) Receptor (H1) Affinities

The this compound scaffold is a structural component found in various pharmacologically active molecules, including those with affinity for histamine receptors. While direct binding data for the parent compound is not extensively detailed, studies on its derivatives show that this chemical motif can be integral to ligand-receptor interactions at the histamine H1 receptor.

Research into dual-action ligands has led to the development of compounds that incorporate the thiophenyl and piperazine moieties. For instance, certain quinazoline (B50416) derivatives containing a thiophen-2-ylmethyl group attached to a piperazine ring have been identified as potent ligands for both the histamine H4 and H1 receptors. researchgate.netresearchgate.net One such compound, 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine, demonstrates considerable affinity for the human H1 receptor, suggesting a synergistic potential for treating inflammatory and allergic conditions. researchgate.netresearchgate.net

The affinity of these compounds is often determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured. This is typically expressed as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. The data suggest that the combination of the thiophene ring and the piperazine nucleus contributes favorably to binding at the H1 receptor. researchgate.netresearchgate.net

Table 1: H1 Receptor Binding Affinities for a this compound Derivative

| Compound Name | Receptor | Binding Affinity (pKi) |

|---|---|---|

| 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine | Human H1R | 7.7 |

This table is generated based on available data for derivatives and illustrates the potential of the core scaffold.

Neurotransmitter Transporter Inhibition (e.g., Serotonin Transporter, Dopamine Transporter)

Derivatives of this compound have been extensively investigated for their ability to inhibit neurotransmitter transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant and psychoactive drugs.

Research has focused on creating dual-action agents that combine SERT inhibition with 5-HT1A receptor antagonism, a profile believed to offer a faster onset of antidepressant effects. In this context, molecules incorporating a benzo[b]thiophene group (a fused ring system containing thiophene) linked to a piperazine ring have shown significant promise. These compounds demonstrate high, nanomolar affinity for both SERT and the 5-HT1A receptor.

The structure-activity relationship (SAR) studies in this area indicate that substitutions on both the thiophene (or benzothiophene) ring and the aryl group attached to the piperazine can modulate binding affinity and selectivity. For example, compounds such as 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol and its 5-fluoro analogue exhibit potent inhibition of the serotonin transporter.

Similarly, derivatives of BTCP (1-(1-(2-benzo[b]thienyl)cyclohexyl)piperidine), a close structural relative, are known to bind with high affinity to the dopamine uptake complex, indicating that the thiophene moiety is also compatible with DAT inhibition. The piperazine ring is a versatile feature that allows for interaction with a variety of biological targets. nih.gov

Table 2: Neurotransmitter Transporter Binding Affinities for Thiophene-Piperazine Derivatives

| Compound Name | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol | Serotonin Transporter (SERT) | 30 |

| 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol | Serotonin Transporter (SERT) | 12 |

| 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | Serotonin Transporter (SERT) | 14 |

| 1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | Serotonin Transporter (SERT) | 18.2 |

This table presents data for benzothiophene (B83047) derivatives to illustrate the inhibitory potential of the thiophenylpiperazine scaffold on neurotransmitter transporters.

Molecular Mechanisms of Cellular Action

Mitochondrial Function Disruption

Mitochondria are central to cellular energy metabolism, homeostasis, and apoptosis. Disruption of mitochondrial function is a mechanism of action for various cytotoxic agents. However, based on the currently available scientific literature, there is limited direct evidence specifically linking this compound or its close derivatives to the disruption of mitochondrial function. While this mechanism is critical for many biologically active compounds, dedicated studies investigating the effects of this particular chemical class on mitochondrial respiration, membrane potential, or reactive oxygen species (ROS) production have not been extensively reported. Therefore, this remains a potential area for future investigation to fully elucidate the cellular impact of these compounds.

Caspase Pathway Activation

The caspase cascade is a fundamental component of the apoptotic process, or programmed cell death. Apoptosis is a tightly regulated mechanism to eliminate damaged or unwanted cells, and its induction is a primary goal for many anticancer therapies. The pathway involves a series of cysteine proteases called caspases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

While it is plausible that cytotoxic derivatives of this compound could induce cell death via the caspase pathway as a downstream consequence of other actions like DNA damage, direct research detailing this specific mechanism is not widely available. For many cytotoxic compounds, particularly those that damage DNA, the resulting cellular stress triggers the intrinsic apoptotic pathway, leading to the activation of initiator caspase-9 and subsequently the effector caspase-3. However, specific studies confirming and detailing the activation of caspases in response to treatment with thiophenylpiperazine derivatives are not prominently featured in the current body of literature.

DNA Intercalation and Topoisomerase Inhibition

The structural features of this compound, namely the planar aromatic thiophene ring, are common in molecules that can interact directly with DNA. One such mechanism is DNA intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. researchgate.net Studies on various heterocyclic compounds containing both thiophene and piperazine moieties have shown that they can bind strongly to DNA, likely through an intercalative mode. nih.gov

Furthermore, this class of compounds has been investigated for its ability to inhibit topoisomerases. These are essential enzymes that manage the topological state of DNA during cellular processes. Topoisomerase inhibitors can stabilize the transient enzyme-DNA complex, leading to permanent DNA strand breaks and cell death. Thiophene-piperazine hybrids have been explored as potential topoisomerase II inhibitors. For example, certain thiadiazole derivatives linked to thiophene and piperazine have demonstrated potent VEGFR-2 inhibitory activity, a target often associated with topoisomerase inhibition in cancer therapy.

Table 3: Topoisomerase and Kinase Inhibitory Activity of Related Thiophene Derivatives

| Compound Class/Example | Target | Inhibitory Activity (IC50) |

|---|---|---|

| Thiadiazole-thiophene derivative (Comp. 49) | VEGFR-2 | 8.2 nM |

| Thiadiazole-thiophene derivative (Comp. 50) | VEGFR-2 | 9.4 nM |

| 3-Methylquinoxaline derivative (Comp. 15) | VEGFR-2 | 3.2 nM |

This table shows data for derivatives containing the thiophene moiety, indicating the scaffold's potential in developing topoisomerase and related kinase inhibitors.

Modulation of Parasite Membrane Receptors

Studies have shown that compounds incorporating the thiophene ring have broad-spectrum trypanocidal effects against various Trypanosoma species. The inhibitory concentrations (IC50) for these compounds are often in the low micromolar range, making them promising candidates for further development.

In the context of malaria, pyrimidine (B1678525) derivatives featuring a thiophene and piperazine group have been synthesized and evaluated for their antimalarial efficacy. These compounds have shown activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The mechanism for some of these compounds is believed to involve the inhibition of crucial parasite enzymes, such as cysteine proteases (e.g., falcipains), which are vital for the parasite's life cycle within the host.

Table 4: Antiparasitic Activity of Thiophene-Containing Compounds

| Compound/Class | Parasite Species | Inhibitory Activity (IC50) |

|---|---|---|

| Raltitrexed | Trypanosoma brucei brucei | 5.18 - 24.13 µg/mL |

| Raltitrexed | Trypanosoma b. rhodesiense | 5.18 - 24.13 µg/mL |

| Raltitrexed | Trypanosoma b. gambiense | 5.18 - 24.13 µg/mL |

This table highlights the antiparasitic potential of compounds containing the thiophene moiety against various pathogenic parasites.

Phospholipid Metabolism Inhibition

The this compound scaffold is a key structural feature in compounds investigated for their role in modulating lipid metabolism. Research has focused on the inhibition of specific enzymes involved in lipid pathways, revealing important structure-activity relationships.

A notable target is the Thioesterase superfamily member 1 (Them1), a long-chain acyl-CoA thioesterase that helps regulate energy expenditure and fatty acid oxidation. biorxiv.orgmolecularmetabolism.com A high-throughput screening identified a lead compound, designated U1, which features a central hydrocarbon structure decorated with thiophene, piperazine, and indole (B1671886) rings. biorxiv.orgresearchgate.net This compound was found to be an allosteric inhibitor that selectively targets Them1 by binding to its START domain. biorxiv.orgmolecularmetabolism.com

Structure-activity relationship (SAR) studies on the U1 scaffold provided insights into the molecular features crucial for its inhibitory activity. biorxiv.org Modifications to the piperazine and thiophene moieties were particularly informative:

Piperazine Ring Modification: Replacing the piperazine ring in the parent compound (U1) with other cyclic amines led to varied effects on inhibitory potency (IC50) and binding affinity (Kd). Some replacements resulted in improved or comparable activity to the original compound, highlighting that while the piperazine contributes to the interaction, other heterocyclic structures can be successfully substituted. biorxiv.org

Thiophene Ring Modification: Derivatives designed around the thiophene ring showed that even minor changes could significantly impact inhibition. For instance, adding a methyl group to the thiophene ring resulted in similar inhibitory activity, whereas substituting the thiophene with a phenyl ring negated the compound's inhibitory effect. researchgate.net This underscores the critical role of the thiophene moiety's electronic and structural properties in binding and inhibition. nih.gov

The inhibitory mechanism for these compounds against Them1 was confirmed to be reversible. biorxiv.org In cell-based assays, these inhibitors were shown to promote fatty acid oxidation in both brown adipocytes and hepatocytes. molecularmetabolism.com

While not directly studying this compound itself, research into inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), another key enzyme in lipid metabolism, showed that replacing a phenyl ring with a thiophene isostere resulted in similar potency, further validating the importance of the thiophene group in designing enzyme inhibitors for lipid pathways. acs.org

Table 1: SAR Findings for Thioesterase Superfamily Member 1 (Them1) Inhibitors An interactive data table summarizing the effects of structural modifications on the inhibitory activity of the U1 parent compound against Them1.

| Compound Series | Structural Modification | Reported Effect on Activity (IC50/Kd) | Reference |

|---|---|---|---|

| U1 (Parent Compound) | Contains thiophene, piperazine, and indole rings | Baseline inhibitory activity (IC50: 32.9 μM) | biorxiv.orgresearchgate.net |

| U2, U4, U5 | Piperazine heterocycle replaced | Comparable IC50 and Kd values to U1 | biorxiv.org |

| U3 | Piperazine heterocycle replaced | Improved IC50 and Kd values compared to U1 | biorxiv.org |

| U16 | Methyl group added to the thiophene ring | Similar inhibition to U1 | researchgate.net |

| U17 | Thiophene ring substituted with a phenyl ring | Negated inhibition | researchgate.net |

Thiol Alkylation

Thiol alkylation represents another potential mechanism of action for compounds structurally related to this compound, particularly for certain Mannich bases. tandfonline.com This mechanism is relevant for derivatives that possess or can generate an α,β-unsaturated ketone moiety in vivo. tandfonline.comtandfonline.com This reactive group can act as a Michael acceptor, forming covalent bonds with nucleophilic thiol groups found in cellular macromolecules like cysteine residues in proteins.

Studies on synthetic Mannich bases derived from 2-acetylthiophene (B1664040) provide direct evidence for this reactivity.

Acrylophenone Derivatives: A series of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides were designed specifically as thiol alkylators. tandfonline.comtandfonline.com The design rationale included incorporating a conjugated enone group and ensuring the β-carbon atom was sterically unhindered to facilitate thiol addition. One of the synthesized compounds in this series, 2-(4-Methyl-piperazin-1-yl-methyl)-1-thiophen-2-yl-2-propen-1-one dihydrochloride (B599025) (TA7) , was derived from 1-(thiophen-2-yl)ethanone, demonstrating that the thiophene-containing scaffold can be readily incorporated into structures designed for thiol alkylation. tandfonline.com

Ketonic Mannich Bases: The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride , a ketonic Mannich base derived from 2-acetylthiophene, has been shown to be a versatile starting material for various alkylation reactions. biocrick.comchem-soc.si It readily reacts with aryl mercaptans (thiols) to produce thioethers, directly demonstrating the thiol alkylating capability of this thiophene-propanone backbone. chem-soc.siresearchgate.net The mechanism involves the facile replacement of the dimethylamino group by nucleophiles, including thiols. chem-soc.si

This reactivity suggests that if a derivative of this compound is metabolized or designed to feature an α,β-unsaturated ketone system, thiol alkylation is a highly plausible mechanism for its biological effects. researcher.life

Table 2: Compounds Related to this compound with Thiol Alkylation Potential An interactive data table of related compounds and their demonstrated relevance to the thiol alkylation mechanism.

| Compound Name | Relevance to Thiol Alkylation | Reference |

|---|---|---|

| 2-(4-Methyl-piperazin-1-yl-methyl)-1-thiophen-2-yl-2-propen-1-one dihydrochloride (TA7) | Designed as a thiol alkylator with an α,β-unsaturated ketone system and a thiophene-piperazine core structure. | tandfonline.com |

| 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride | A ketonic Mannich base that readily alkylates aryl mercaptans (thiols), demonstrating the inherent reactivity of the thiophene-propanone scaffold. | chem-soc.sievitachem.com |

Computational Approaches in 1 Thiophen 2 Yl Piperazine Research

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. This method is widely utilized in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor binding. For derivatives of 1-(thiophen-2-yl)piperazine, docking studies are crucial for identifying potential biological targets and elucidating the specific interactions that govern their binding affinity and selectivity. These simulations can model interactions with various receptors, including G-protein coupled receptors like the serotonin (B10506) 5-HT1A receptor, enzymes such as carbonic anhydrases, and even nucleic acids. mdpi.comnih.govnih.gov

Molecular docking simulations predict how a ligand fits into the binding site of a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. For instance, in a study of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which share structural similarities with this compound, molecular docking was used to investigate their interaction with the 5-HT1A serotonin receptor. mdpi.comnih.gov The most promising compound from this series, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e), exhibited a micromolar binding affinity (Ki = 2.30 μM) for the 5-HT1A receptor. mdpi.comnih.gov

Docking studies on other piperazine-containing compounds have also successfully predicted binding affinities. For example, a known inhibitor of Carbonic Anhydrase IX (CAIX), SLC-0111, showed a binding affinity of -8.39 kcal/mol in docking simulations. nih.gov Similarly, in a study targeting the α1A-adrenoceptor, N-phenylpiperazine derivatives were docked, and the predicted binding was found to be driven by a combination of hydrogen bonds and electrostatic forces. rsc.org The affinity of these derivatives was shown to depend on the presence of an ionizable piperazine (B1678402) group, a hydrogen bond acceptor, and a hydrophobic moiety in their structures. rsc.org

| Derivative Class | Target | Example Compound | Binding Affinity |

|---|---|---|---|

| Benzo[b]thiophen-2-yl-propan-1-one | 5-HT1A Receptor | Compound 7e | Ki = 2.30 μM |

| 1,8-Naphthalimide-Arylsulfonyl | Carbonic Anhydrase IX (CAIX) | SLC-0111 (Reference) | -8.39 kcal/mol |

| N-Phenylpiperazine | α1A-Adrenoceptor | Various Derivatives | Dependent on electrostatic forces |

| Arylpiperazine | Androgen Receptor (AR) | Derivative 21 | IC50 = 0.65 μM |

A significant outcome of molecular docking is the identification of specific amino acid residues within the receptor's active site that are critical for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces.

For the benzo[b]thiophene arylpiperazine derivative (7e), docking studies revealed a crucial hydrogen bond between the protonated nitrogen of the piperazine ring and the aspartate residue at position 116 (Asp116) of the 5-HT1A receptor. mdpi.comnih.gov This interaction was further stabilized by a strong electrostatic attraction. mdpi.comnih.gov In contrast, a similar but inactive compound showed repulsive interactions with residues L380 and N385, highlighting the importance of specific residue contacts. nih.gov

In studies of other piperazine derivatives targeting different proteins, a variety of key interacting residues have been identified:

Carbonic Anhydrase IX (CAIX): Hydrogen bonds were formed with residues including Arg6, Trp9, Val130, Asn66, Arg64, His68, Gln71, and others. nih.gov

α1A-Adrenoceptor: Key binding site residues were identified as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org

DNA-Topoisomerase II Complex: Derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety were found to form hydrogen bonds with DC8 and DT9 nucleobases, as well as Asp463 and Gly488 amino acid residues. The phenylpiperazine part was involved in π-π stacking interactions with DT9 and DA12 nucleobases. nih.gov

| Target Receptor | Key Interacting Residues | Type of Interaction |

|---|---|---|

| 5-HT1A Receptor | Asp116 | Hydrogen Bond, Electrostatic |

| Carbonic Anhydrase IX (CAIX) | Arg6, Trp9, Val130, Asn66, Arg64 | Hydrogen Bonds |

| α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen Bonds, Electrostatic |

| DNA-Topoisomerase II | Asp463, Gly488, DC8, DT9 | Hydrogen Bonds, π-π Stacking |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-receptor complex and to analyze the conformational changes that occur upon binding. nih.govresearchgate.net

MD simulations provide detailed information about the flexibility of the ligand and the protein, revealing how they adapt to each other. Conformational analysis of piperazine-containing structures is important, as the ring can adopt different conformations (e.g., chair, boat) which can influence binding. nih.gov For 2-substituted piperazines, studies have shown that the axial conformation is generally preferred, which can place key nitrogen atoms in an optimal orientation for receptor binding. nih.gov

In a study of a piperazine-thiophene hybrid, MD simulations were complemented by Markov State Model analyses, which revealed distinct energy landscapes and conformational constraints of the ligand-protein complexes, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) targets. researchgate.net This level of analysis helps to understand the dynamic behavior and preferred conformational states of the ligand within the binding pocket.

The stability of a computationally predicted ligand-receptor complex is a critical factor in assessing the validity of the docking results. MD simulations are the primary tool for this evaluation. The root-mean-square deviation (RMSD) of the atomic positions is a key metric used to monitor the stability of the complex over the simulation time. A stable complex will typically show a low and converging RMSD value.

For example, MD simulations performed for 200 nanoseconds on a piperazine-thiophene hybrid complexed with various enzymes confirmed the structural stability of the complexes, with RMSD values fluctuating around a stable 1.5–2.0 Å. researchgate.net In another study on piperazine-linked naphthalimide derivatives targeting CAIX, 100 ns MD simulations were performed. nih.gov The results showed that the protein-ligand complexes achieved substantial stability throughout the simulation, with average RMSD values for the protein backbone ranging from 1.57 nm to higher values depending on the specific ligand. nih.gov

| Compound Class | Target | Simulation Time | Average RMSD |

|---|---|---|---|

| Piperazine-thiophene hybrid | AChE, BChE, COX-1, COX-2 | 200 ns | ~1.5–2.0 Å |

| Piperazine-linked naphthalimide (SA2) | Carbonic Anhydrase IX (CAIX) | 100 ns | 1.57 nm (Protein) |

| Piperazine-linked naphthalimide (SA7) | Carbonic Anhydrase IX (CAIX) | 100 ns | Lower than other tested ligands |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org QSAR models are built by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. longdom.orgnih.gov

QSAR studies have been applied to various classes of piperazine derivatives to understand the structural features that influence their biological effects, such as antidepressant activities. nih.gov A typical QSAR study involves calculating a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometric, or electronic. Statistical methods are then used to build a predictive model.

In a QSAR study on aryl alkanol piperazine derivatives with antidepressant activities, statistically significant 2D-QSAR models were developed. nih.gov These models successfully predicted the 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition activities. The models indicated that descriptors related to atom types (Atype_C_6), dipole moment (Dipole-mag), electronic properties (HOMO), and molecular shape (Shadow-XZ) were crucial for determining the biological activity. nih.gov The high statistical quality of the developed models (e.g., r² > 0.924) demonstrates their predictive power. nih.gov Such studies provide valuable information for designing novel derivatives of this compound with desired activities prior to their actual synthesis. nih.gov

| Activity | Model Statistics | Key Descriptors |

|---|---|---|

| 5-HT Reuptake Inhibition | r² > 0.924, r²_CV > 0.870, r²_pred > 0.890 | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 |

| NA Reuptake Inhibition | Statistically significant | HOMO, PMI-mag, S_sssN, Shadow-XZ |

Development of Predictive Models for Biological Activity

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and guiding the synthesis of more potent and selective molecules. In the context of this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational strategy. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

The development of these predictive models often employs sophisticated machine learning algorithms. For instance, studies on various piperazine derivatives have successfully constructed robust QSAR models using techniques such as Support Vector Machine (SVM), Bagging, Gradient Boosting Decision Tree (GBDT), and Extreme Gradient Boosting (XGBoost). nih.gov These models are trained on datasets of molecules with known biological activities, such as inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50). nih.gov

The predictive power of these models is rigorously assessed through internal and external validation methods. For example, a Bagging model combined with ECFP4 descriptors achieved a high predictive accuracy for the Ki endpoint of TRPV1 modulators, demonstrating the reliability of such approaches. nih.gov Similarly, 2D-QSAR models for aryl alkanol piperazine derivatives with antidepressant activities have shown high statistical significance, proving useful in predicting their inhibitory effects on serotonin (5-HT) and noradrenaline (NA) reuptake. nih.gov The ultimate goal of these models is to facilitate the efficient virtual screening of large chemical libraries and to prioritize the synthesis of novel this compound analogs with enhanced therapeutic potential. nih.gov

Elucidation of Physicochemical Descriptors Influencing Activity

The foundation of any predictive QSAR model lies in the molecular descriptors used to encode the chemical information of the molecules. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. The selection of relevant descriptors is crucial for building an accurate model and for understanding the structural requirements for biological activity.

For piperazine-containing compounds, a wide range of descriptors have been shown to influence their activity. nih.govnih.gov These can be broadly categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include Extended-Connectivity Fingerprints (ECFP4) and MACCS keys, which encode specific substructural features. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule. The energy of the Highest Occupied Molecular Orbital (HOMO) is a key electronic descriptor that has been found to influence the noradrenaline (NA) reuptake inhibition activity of certain piperazine derivatives. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure. Descriptors such as dipole moment magnitude (Dipole-mag) have been correlated with serotonin (5-HT) reuptake inhibition. nih.gov

Steric/Geometrical Descriptors: These relate to the size and shape of the molecule. The Principal Moment of Inertia (PMI-mag) and shadow indices (Shadow-XZ) have been identified as important for NA reuptake inhibition, highlighting the role of molecular shape in receptor binding. nih.gov

Atom-Type Descriptors: These count the occurrences of specific atom types and their environments. For example, Atype_C_6 (count of atom-type C_6) and S_sssCH (sum of E-state values for atoms of type sssCH) have been linked to 5-HT reuptake inhibition. nih.gov

By identifying the key descriptors that govern biological activity, researchers can gain valuable insights into the mechanism of action and rationally design new derivatives of this compound with improved pharmacological profiles.

Table 1: Physicochemical Descriptors and Their Influence on Activity

| Descriptor Type | Example Descriptor | Associated Biological Activity |

|---|---|---|

| Electronic | HOMO (Highest Occupied Molecular Orbital) | Noradrenaline (NA) reuptake inhibition nih.gov |

| Quantum Chemical | Dipole-mag (Dipole moment magnitude) | Serotonin (5-HT) reuptake inhibition nih.gov |

| Topological | ECFP4 (Extended-Connectivity Fingerprints) | TRPV1 modulation (Ki endpoint) nih.gov |

| Geometrical | PMI-mag (Principal Moment of Inertia) | Noradrenaline (NA) reuptake inhibition nih.gov |

Advanced Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules from first principles. rdd.edu.iqnih.gov In the study of this compound and its analogs, DFT calculations are employed to optimize the molecular geometry, determine electronic properties, and understand molecular reactivity. researchgate.net

A typical approach involves using a specific functional, such as B3LYP, combined with a basis set like cc-pVDZ or 6-311G(d,p), to solve the Schrödinger equation computationally. researchgate.netresearchgate.net These calculations provide a detailed picture of the molecule's three-dimensional structure and its electronic distribution. DFT is used to calculate a variety of fundamental electronic properties, including ionization potential, electron affinity, electrophilicity index, and chemical hardness, which collectively describe the stability and reactivity of the molecule. researchgate.net For instance, studies on the related compound 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one have utilized DFT to perform a comprehensive analysis of its structural and electronic characteristics. researchgate.net The interaction of thiophene (B33073) rings with other aromatic systems, a key feature in many derivatives, has also been investigated using DFT to understand how these interactions modify electronic properties and decrease the energy gap. rdd.edu.iq

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards other chemical species. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color-coded scheme to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com

In MEP maps, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. mdpi.com For derivatives of this compound, MEP analysis can pinpoint the most reactive sites for intermolecular interactions, which is crucial for understanding receptor binding. researchgate.netresearchgate.net For example, in thiophene-containing structures, the sulfur atom and hydrogen atoms are often identified as electrophilic sites, while negative potential is localized over other regions of the molecule, such as the nitrogen atoms of the piperazine ring. najah.edu This analysis provides a clear, visual guide to the molecule's reactivity and its potential interaction patterns. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more polarizable and reactive. researchgate.net For thiophene-containing compounds, FMO analysis helps to understand their electronic transition properties and reactivity patterns. researchgate.net For example, a study on a 1,2,4-triazole (B32235) derivative revealed a HOMO-LUMO gap of 4.36 eV, indicating significant kinetic stability. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aryl Sulfonyl Piperazine Derivative | - | - | 5.19 researchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). researchgate.net This analysis is particularly useful for understanding intramolecular charge transfer, hyperconjugative interactions, and the stability they impart to the molecular structure. nih.gov

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. researchgate.net In the study of thiophene and piperazine derivatives, NBO analysis can identify key stabilizing interactions, such as electron donation from lone pairs on nitrogen or sulfur atoms to antibonding orbitals elsewhere in the molecule. researchgate.netresearchgate.net For instance, NBO analysis of an acenaphthopyrazine derivative identified a very strong electron donation from a nitrogen atom to a hydrogen atom, with an E(2) value of 509.41 kcal/mol. researchgate.net This level of detailed analysis helps to rationalize the observed molecular geometry and stability.

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for the early-stage assessment of drug-like molecules. nih.gov These computational models utilize the chemical structure of a compound to forecast its pharmacokinetic and toxicological properties, helping to identify potential liabilities before significant resources are invested. nih.gov For derivatives of this compound, various software and web-based tools are employed to generate a comprehensive ADMET profile.

The absorption and distribution of a drug candidate are critical determinants of its bioavailability and efficacy. In silico tools predict these properties by calculating various physicochemical parameters. For a series of structurally related 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues, computational studies have been conducted to assess their drug-likeness and pharmacokinetic properties. researchgate.net

Key predicted parameters often include:

Lipinski's Rule of Five: This rule assesses the druglikeness of a compound based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For thiophene-piperazine derivatives, adherence to this rule suggests good oral bioavailability. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with passive molecular transport through membranes and is used to predict oral absorption and blood-brain barrier (BBB) penetration.

Aqueous Solubility (logS): This parameter affects the dissolution of a compound in the gastrointestinal tract and, consequently, its absorption.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system. This is often predicted using models based on molecular size, polarity, and specific structural features.

| Parameter | Predicted Value for a Representative Thiophene-Piperazine Analogue | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| logP | < 5 | Optimal lipophilicity for membrane permeation |

| Hydrogen Bond Donors | < 5 | Contributes to good membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Contributes to good membrane permeability |

| TPSA | Variable, but often optimized for specific targets | Influences oral absorption and BBB penetration |

| logS | Within an acceptable range for solubility | Adequate solubility for absorption |

| BBB Penetration | Predicted as CNS active/inactive based on the model | Indicates potential for CNS-related therapeutic effects |

The metabolic stability of a compound determines its half-life in the body. In silico models predict which sites on a molecule are most susceptible to metabolism by cytochrome P450 (CYP) enzymes. For piperazine-containing compounds, the piperazine ring itself can be a site of metabolism. Computational tools can identify the specific CYP isoforms (e.g., CYP3A4, CYP2D6) that are likely to metabolize this compound derivatives. This information is vital for predicting drug-drug interactions and understanding the compound's clearance rate.

Predicted metabolic pathways for thiophene-containing compounds may include:

Oxidation of the thiophene ring

N-dealkylation of the piperazine ring

Hydroxylation at various positions

| Metabolic Parameter | Prediction | Significance |

|---|---|---|

| CYP450 Substrate | Predicted for specific isoforms (e.g., CYP2D6, CYP3A4) | Indicates primary metabolic enzymes |

| CYP450 Inhibitor | Predicted inhibitory potential against specific isoforms | Highlights risk of drug-drug interactions |

| Metabolic Hotspots | Identified labile sites on the molecule | Guides structural modifications to improve stability |

| Intrinsic Clearance | Predicted as low, medium, or high | Estimates the rate of metabolism by the liver |

Computational models can also provide insights into the likely routes of excretion for a compound and its metabolites, whether through the kidneys (renal) or in the feces (biliary). Predictions are often based on the physicochemical properties of the molecule, such as its molecular weight and polarity. While specific data for this compound is not available, generally, more polar metabolites are readily excreted via the kidneys.

Early identification of potential toxicity is a critical application of in silico methods. mdpi.com Computational toxicology models can predict a range of adverse effects, including:

Mutagenicity (Ames test): Predicts the potential of a compound to cause DNA mutations.

Carcinogenicity: Assesses the long-term risk of causing cancer.

hERG (human Ether-à-go-go-Related Gene) Inhibition: Predicts the risk of cardiotoxicity.

Hepatotoxicity: Forecasts the potential for liver damage.

Skin Sensitization: Predicts the likelihood of causing an allergic skin reaction.

For a series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues, in silico toxicity predictions indicated that the synthesized molecules were within an acceptable range and considered less toxic, making them potential candidates for further drug discovery. researchgate.net

| Toxicity Endpoint | Predicted Risk for a Representative Thiophene-Piperazine Analogue | Implication |

|---|---|---|

| Ames Mutagenicity | Non-mutagenic | Low risk of genetic damage |

| Carcinogenicity | Non-carcinogenic | Low risk of causing cancer |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

| Hepatotoxicity | Low risk | Reduced potential for liver damage |

| Skin Sensitization | Non-sensitizer | Low risk of allergic skin reactions |

Homology Modeling for Target Structure Elucidation

When the experimental three-dimensional (3D) structure of a biological target (e.g., a receptor or enzyme) is unknown, homology modeling can be used to generate a predictive model. This technique relies on the known crystal structure of a homologous protein (a "template") to build a 3D model of the target protein. For this compound and its derivatives, which may interact with various G-protein coupled receptors (GPCRs) or enzymes, homology modeling is a valuable tool for understanding drug-target interactions.

The process of homology modeling involves several key steps:

Template Selection: Identifying a suitable template protein with a high degree of sequence similarity to the target protein from the Protein Data Bank (PDB).

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Constructing the 3D model of the target protein based on the aligned sequences and the template's structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.

Once a reliable homology model is generated, molecular docking studies can be performed to predict the binding mode of this compound derivatives within the active site of the target. This provides insights into the key amino acid residues involved in the interaction and can guide the design of new analogues with improved affinity and selectivity. For instance, N-phenylpiperazine analogues have been studied for their selective binding to dopamine (B1211576) D2 and D3 receptors, and homology models of these receptors have been instrumental in understanding their binding mechanisms. nih.gov

Preclinical Pharmacokinetics and Toxicology of 1 Thiophen 2 Yl Piperazine and Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME properties of a compound are fundamental to its potential as a therapeutic agent, influencing its bioavailability, efficacy, and safety. While specific experimental ADME data for 1-(thiophen-2-yl)piperazine is limited in the public domain, valuable insights can be drawn from studies on structurally related arylpiperazine derivatives.

The metabolism of arylpiperazine derivatives has been a subject of considerable research. A common metabolic pathway for many drugs containing an arylpiperazine moiety is the cleavage of the side-chain, leading to the formation of 1-arylpiperazines. nih.gov This biotransformation is often dependent on cytochrome P450 enzymes, particularly CYP3A4 for N-dealkylation and CYP2D6 for subsequent oxidation. nih.gov Once formed, these 1-aryl-piperazine metabolites can be further metabolized, primarily through hydroxylation, and then excreted as conjugates. nih.gov The individual variability in the expression and activity of these CYP enzymes can lead to wide variations in metabolite-to-parent drug ratios at steady state. nih.gov

The physicochemical properties of piperazine (B1678402) derivatives, such as lipophilicity, play a significant role in their ADME profile. researchgate.net Lipophilicity influences absorption across biological membranes and distribution within the body. researchgate.net For instance, in a series of 1-aryl-piperazines, increased lipophilicity was correlated with increased protein binding and a higher volume of distribution. researchgate.net

Excretion patterns are also influenced by a compound's properties. For many thiophene-based pharmaceuticals, the primary route of excretion is via urine following hepatic metabolism. nih.gov In the case of 1-aryl-piperazines, the percentage of the dose excreted unchanged in the urine tends to decrease as lipophilicity increases, suggesting a greater reliance on metabolic clearance for more lipophilic analogues. researchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for some thiophene-containing compounds have suggested that they possess drug-like characteristics with minimal toxicity and unfavorable side effects. researchgate.net Such computational tools are increasingly used in early drug discovery to prioritize compounds with favorable pharmacokinetic profiles. benthamdirect.com

Pharmacokinetic Profiling in In Vivo Models

In vivo pharmacokinetic studies in animal models provide crucial data on how a compound behaves in a living system. For arylpiperazine derivatives, studies in rats have been particularly informative.

Following intravenous administration to rats, 1-aryl-piperazines have been shown to distribute extensively into all examined tissues. researchgate.net They readily cross the blood-brain barrier, which is a key characteristic for centrally acting drugs. nih.govnih.gov The brain uptake of 1-aryl-piperazines has been observed to increase with their lipophilicity. researchgate.net

The disposition of eight different 1-aryl-piperazines was investigated in rats after intravenous administration. The study revealed that these compounds differed significantly in their volume of distribution and total clearance, with both parameters generally increasing with lipophilicity. researchgate.net Binding to rat plasma proteins also varied within the series, showing a positive correlation with lipophilicity. researchgate.net For most of these derivatives, the blood-to-plasma ratio was close to one, indicating an almost equal distribution between red blood cells and plasma. researchgate.net

The potential for piperazine derivatives to interact with drug transporters has also been investigated. For example, one study showed that a piperazine derivative could inhibit the function of P-glycoprotein (P-gp), a key efflux transporter, thereby increasing the oral bioavailability of another drug. mdpi.com This suggests that this compound and its analogues could also have their pharmacokinetics influenced by, or themselves influence, drug transporters.

Toxicity Assessments

Toxicology studies are paramount in identifying potential safety concerns associated with a new chemical entity. These assessments are conducted through both in vitro and in vivo models.

Assessing the cytotoxicity of a compound in non-cancerous cell lines is a critical step to evaluate its potential for off-target toxicity. Several studies on analogues of this compound have provided valuable data in this regard.

In a study of novel N-arylpiperazines containing a 4,5-dihydrothiazole ring, the compounds were tested for their effects on the viability of non-cancerous prostate (PNT-1) and breast epithelial (MCF-10) cells. The results indicated that these compounds did not affect the viability of these normal cell lines, suggesting a degree of selectivity for cancer cells. mdpi.com

Similarly, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, which include a piperazine moiety, were evaluated for their cytotoxicity against normal fibroblast (3T3) cells. These compounds showed only minor toxicity, with cell viability remaining high (82–95%) at a concentration of 1 μg/mL. nih.gov This high cellular viability in non-cancerous cells is a positive indicator for potential therapeutic applications. nih.gov

However, not all thiophene (B33073) or piperazine derivatives are devoid of cytotoxicity in normal cells. A study on a series of thiophene derivatives found that while some showed selective antitumor activity with lower risk to normal human cells (HFB-4), others were cytotoxic to normal cells (HEK-293T) at a concentration of 20 μg/mL, indicating a lack of specific recognition for cancer cells. researchgate.net Another study on arylpiperazine derivatives reported that while some compounds exhibited potent activity against prostate cancer cell lines, they also showed cytotoxic effects on the normal human prostate epithelial cell line RWPE-1. mdpi.com

| Compound Class | Non-Target Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-Arylpiperazines with a 4,5-dihydrothiazole ring | PNT-1 (prostate epithelial), MCF-10 (breast epithelial) | Did not affect cell viability | mdpi.com |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 3T3 (fibroblast) | Minor toxicity (82-95% viability at 1 μg/mL) | nih.gov |

| Thiophene derivatives | HFB-4 (normal human cells) | Some derivatives showed lower risk | researchgate.net |

| HEK-293T (human embryonic kidney) | Cytotoxic at 20 μg/mL | ||

| Arylpiperazine derivatives | RWPE-1 (prostate epithelial) | Cytotoxic effect observed | mdpi.com |

One area of concern for compounds containing a piperazine ring is the potential for in vivo nitrosation to form nitrosamines, some of which are known carcinogens. A study in rats investigated the carcinogenic effects of two nitrosamines derived from piperazine, 1-nitrosopiperazine (B26205) (NO-PIP) and 1,4-dinitrosopiperazine (B30178) (DNP), when administered intravesically. The results showed that these nitrosamines could induce tumors, suggesting a potential carcinogenic risk if piperazine interacts with nitrosating agents in vivo. nih.gov

In an acute toxicity study of a thiophene-containing derivative of 1,2,4-triazole (B32235) in rats, the compound was found to belong to the V class of toxicity (almost non-toxic), with a determined LD50 value of 1125 mg/kg. zsmu.edu.ua This indicates a low level of acute toxicity for this particular thiophene analogue. zsmu.edu.ua

Preclinical safety evaluations for pharmaceuticals typically involve a range of toxicity studies, from single-dose to repeated-dose studies in relevant animal species. fda.gov These studies are crucial for identifying an initial safe dose for human trials, determining potential target organs of toxicity, and establishing safety parameters for clinical monitoring. fda.govpacificbiolabs.com

Therapeutic Potential and Future Directions for 1 Thiophen 2 Yl Piperazine

Potential Applications in Drug Development

The 1-(thiophen-2-yl)piperazine core is a cornerstone for a multitude of derivatives with promising therapeutic applications. Its derivatives have shown significant activity in several key areas of drug development, most notably in the treatment of central nervous system (CNS) disorders.

One of the most explored avenues is in the development of antipsychotic and antidepressant medications. The efficacy of these compounds often stems from their interaction with dopaminergic (D2, D3, D4) and serotonergic (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) receptors. For instance, derivatives of this compound have been synthesized and evaluated for their potential as atypical antipsychotics, demonstrating high affinity for these receptors.

Beyond the CNS, this scaffold has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The multifaceted nature of these conditions, often involving multiple pathological pathways, makes the multi-target profile of this compound derivatives particularly attractive. Some compounds have exhibited cholinesterase inhibitory activity, which is a key therapeutic strategy in Alzheimer's disease.

Furthermore, research has extended into the realm of cardiovascular diseases, with certain derivatives showing potential as antihypertensive agents. The exploration of their interactions with adrenergic and other relevant receptors continues to be an active area of investigation. The anti-inflammatory and analgesic properties of some derivatives have also been noted, suggesting potential applications in pain management and inflammatory disorders.

A significant body of research has focused on developing long-chain arylpiperazine derivatives, which incorporate the this compound moiety. These compounds have been systematically modified to explore their structure-activity relationships (SAR), leading to the identification of potent ligands for various G protein-coupled receptors (GPCRs).

The table below summarizes the key therapeutic areas and the corresponding biological targets for derivatives of this compound.

| Therapeutic Area | Key Biological Targets |

| Antipsychotics | Dopamine (B1211576) receptors (D2, D3, D4), Serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) |

| Antidepressants | Serotonin receptors (5-HT1A, 5-HT7), Serotonin transporter (SERT) |

| Neurodegenerative Diseases | Cholinesterases (AChE, BChE), Monoamine oxidase (MAO), 5-HT6 receptors |

| Cardiovascular Diseases | Adrenergic receptors |

| Analgesia and Inflammation | Opioid receptors, Cyclooxygenase (COX) |

Challenges and Opportunities in Translational Research

The journey of a promising compound from the laboratory to clinical use is fraught with challenges, and derivatives of this compound are no exception. A primary hurdle in translational research is bridging the gap between preclinical findings and human efficacy. While many derivatives exhibit potent in vitro activity, this does not always translate to the desired therapeutic effect in vivo.

One of the main challenges lies in optimizing the pharmacokinetic properties of these compounds. Issues such as poor bioavailability, rapid metabolism, and the potential for off-target effects can hinder their development. The lipophilicity of many arylpiperazine derivatives, while often contributing to their high affinity for CNS receptors, can also lead to challenges with solubility and membrane permeability.

The blood-brain barrier (BBB) presents another significant obstacle for CNS-targeted therapies. While the piperazine-thiophene scaffold can facilitate BBB penetration, achieving the optimal balance between CNS exposure and peripheral side effects is a delicate process. Researchers are continuously exploring strategies to enhance brain delivery, including the use of prodrugs and targeted delivery systems.

Despite these challenges, there are substantial opportunities in the translational research of this compound derivatives. The growing understanding of the pathophysiology of complex diseases, coupled with advancements in computational modeling and screening technologies, is enabling a more rational approach to drug design. The ability of this scaffold to be readily modified allows for the fine-tuning of its pharmacological profile to meet specific therapeutic needs.

The development of biomarkers to track disease progression and treatment response is another key opportunity. By identifying reliable biomarkers, researchers can better assess the efficacy of these compounds in preclinical and clinical studies, thereby de-risking the development process.

Novel Scaffold Derivatization Strategies

The versatility of the this compound scaffold lends itself to a wide array of derivatization strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties. Medicinal chemists have employed various synthetic approaches to modify the core structure and explore the resulting impact on biological activity.

One common strategy involves the modification of the piperazine (B1678402) ring. The introduction of different substituents at the N4 position of the piperazine ring has been shown to significantly influence receptor affinity and selectivity. For example, the addition of long alkyl chains or aromatic moieties can modulate the compound's interaction with the target protein.

Another approach focuses on the modification of the thiophene (B33073) ring. The introduction of substituents at different positions on the thiophene ring can alter the electronic and steric properties of the molecule, thereby influencing its binding characteristics. Halogenation or the addition of methyl or other small alkyl groups are common modifications.

Hybridization is another innovative strategy, where the this compound scaffold is combined with other pharmacologically active moieties. This can lead to the development of multi-target compounds with a broader therapeutic profile. For instance, combining the piperazine-thiophene core with a known cholinesterase inhibitor can result in a hybrid molecule with potential applications in Alzheimer's disease.

The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, has become an integral part of the derivatization process. These tools allow researchers to predict the binding affinity and pharmacological activity of novel derivatives before their synthesis, thereby streamlining the drug discovery process.

The table below highlights some of the common derivatization strategies and their intended outcomes.

| Derivatization Strategy | Intended Outcome |

| N4-Substitution on Piperazine Ring | Modulate receptor affinity and selectivity, improve pharmacokinetic properties. |

| Thiophene Ring Modification | Alter electronic and steric properties, enhance binding characteristics. |

| Molecular Hybridization | Develop multi-target compounds, broaden therapeutic profile. |

| Bioisosteric Replacement | Improve metabolic stability, reduce toxicity. |

Combination Therapies Involving Piperazine-Thiophene Compounds

The complexity of many diseases, particularly CNS disorders, often necessitates a multi-pronged therapeutic approach. Combination therapy, the use of two or more drugs with different mechanisms of action, is a promising strategy to enhance therapeutic efficacy and reduce the risk of adverse effects.

Given the multi-target profile of many this compound derivatives, they are attractive candidates for use in combination therapies. For instance, a derivative with potent D2 and 5-HT2A receptor antagonism could be combined with a selective serotonin reuptake inhibitor (SSRI) to achieve a more robust antidepressant effect.

In the context of neurodegenerative diseases, a piperazine-thiophene compound with cholinesterase inhibitory activity could be co-administered with a drug that targets amyloid-beta or tau pathology. This synergistic approach could potentially slow disease progression more effectively than either agent alone.

The development of fixed-dose combinations, where two or more active ingredients are combined in a single dosage form, is an area of growing interest. This can improve patient compliance and ensure a consistent therapeutic effect. However, the formulation of such combinations presents its own set of challenges, including potential drug-drug interactions and stability issues.

Further research is needed to fully explore the potential of combination therapies involving piperazine-thiophene compounds. Preclinical and clinical studies are required to evaluate the safety and efficacy of different drug combinations and to identify the optimal dosing regimens.

Q & A

Q. What validated analytical methods are recommended for quantifying 1-(Thiophen-2-yl)piperazine in complex biological matrices?

High-performance liquid chromatography (HPLC) with internal standardization is a robust approach. For example, a method using p-tolylpiperazine (pTP) as an internal standard has been validated for structurally similar piperazines (e.g., TFMPP, mCPP), achieving sensitivity in hair analysis . Derivatization techniques, such as reacting with stabilizing agents like 1-(2-methoxyphenyl)piperazine, can enhance detection stability and UV absorption .

Q. How can synthetic routes for this compound be optimized for yield and purity?

Multi-step synthesis involving nucleophilic substitution or coupling reactions is typical for piperazine derivatives. Key steps include:

- Thiophene ring functionalization : Introduce electrophilic groups (e.g., nitro, halogens) to the thiophene moiety.

- Piperazine coupling : Use Buchwald-Hartwig amination or SNAr reactions under controlled pH and temperature.

- Purification : Column chromatography or recrystallization improves purity. Reaction conditions (e.g., solvent polarity, catalyst loading) should be systematically optimized .

Q. What experimental approaches are used to determine the pKa of this compound?

Potentiometric titration at multiple temperatures (298–323 K) is a standard method. Thermodynamic parameters (ΔH°, ΔS°) can be derived via the van’t Hoff equation. For piperazine analogs, substituents like hydroxyethyl or methyl groups lower pKa by 0.5–1.5 units due to electron-withdrawing effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : In airtight containers under inert gas (e.g., N₂) to prevent degradation. Refer to safety data sheets (SDS) for analogs, which highlight risks like skin irritation and incompatibility with oxidizers .

Advanced Questions

Q. How can Raman microspectroscopy differentiate this compound from its structural isomers?

Raman parameters (laser power: 20 mW; scans: 128–256) provide high-resolution spectra. Multivariate analysis (PCA + LDA) separates isomers by peak positions and intensities. For example, trifluoromethylphenylpiperazine isomers are distinguishable via principal component 4 (PC4), explaining 99% variance .

Q. What methodologies identify receptor-binding profiles of this compound?

- In vitro assays : Radioligand binding studies (e.g., competitive displacement with 5-HT₁A/2A receptor ligands).

- Molecular docking : Simulate interactions with serotonin or dopamine receptors using software like AutoDock.

- Functional assays : Measure cAMP or Ca²⁺ signaling in transfected HEK293 cells. Piperazines with thiophene moieties often show affinity for CNS targets .

Q. How does experimental stability of this compound vary under spectroscopic analysis conditions?

Raman studies show no degradation of piperazine analogs at 20 mW laser power, even after 256 scans. Stability in solution depends on pH and solvent:

- Acidic conditions : Protonation of the piperazine ring enhances aqueous solubility.

- Organic solvents : DMSO or methanol reduces hydrolysis risk compared to aqueous buffers .

Q. How should researchers address contradictions between in vitro and in vivo pharmacological data for this compound?

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., chlorophenylpiperazine analogs are human metabolites with distinct activity) .

- Pharmacokinetic studies : Compare plasma half-life and blood-brain barrier penetration.

- Dose-response modeling : Adjust for species-specific metabolic rates in animal models .

Retrosynthesis Analysis